

Application Notes: High-Throughput Screening for Modulators of SLM6 Function

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Compound of Interest

Compound Name: SLM6

Cat. No.: B15585765

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Introduction

SLM6 is a protein in *Saccharomyces cerevisiae* implicated in the organization of the actin cytoskeleton and the process of endocytosis. These fundamental cellular processes are crucial for cell viability, growth, and response to external stimuli. Dysregulation of analogous pathways in higher eukaryotes is associated with numerous diseases, making the underlying protein machinery attractive targets for therapeutic intervention. These application notes describe a high-throughput screening (HTS) assay designed to identify small molecule modulators of **SLM6** function by monitoring its impact on endocytosis.

Assay Principle

The primary HTS assay is a cell-based phenotypic screen that quantifies the uptake of a fluorescently labeled substrate in yeast cells. A strain with a partial loss-of-function **slm6** allele is utilized to create a sensitized background, enhancing the detection of both inhibitors and activators of the endocytic pathway. Compounds that restore or further inhibit endocytosis are identified by changes in intracellular fluorescence intensity.

A secondary, target-based assay is employed to validate hits from the primary screen. This assay measures the binding of compounds to purified **SLM6** protein using a fluorescence polarization (FP) method.

Data Presentation

The following tables summarize the performance of the primary and secondary screening assays with hypothetical control compounds.

Table 1: Primary Endocytosis Assay Performance

Parameter	Value
Assay Format	384-well microplate
Cell Line	<i>S. cerevisiae</i> slm6Δ
Fluorescent Substrate	FM4-64
Positive Control (Inhibitor)	Latrunculin A (10 μM)
Negative Control (Vehicle)	DMSO (0.1%)
Z'-factor	0.72
Signal-to-Background (S/B)	8.5
Hit Criteria	> 3 standard deviations from DMSO control

Table 2: Secondary Fluorescence Polarization Assay Performance

Parameter	Value
Assay Format	384-well microplate, black, low-volume
Target Protein	Purified His-tagged SLM6
Fluorescent Probe	Fluorescein-labeled peptide ligand
Positive Control	Unlabeled peptide ligand
Negative Control (Vehicle)	DMSO (0.1%)
Z'-factor	0.85
Assay Window	150 mP

Experimental Protocols

Primary High-Throughput Screening Assay: FM4-64 Uptake

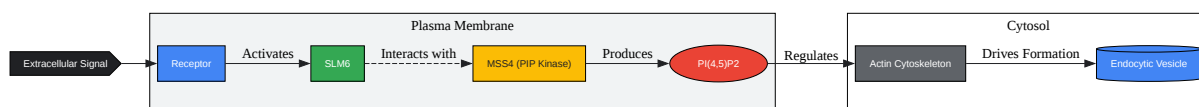
- Cell Preparation:
 - Inoculate a culture of *S. cerevisiae* **slm6**Δ in YPD medium and grow overnight at 30°C with shaking.
 - Dilute the overnight culture to an OD₆₀₀ of 0.2 in fresh YPD and grow to mid-log phase (OD₆₀₀ ≈ 0.8).
 - Wash the cells twice with ice-cold YPD medium.
 - Resuspend the cells in ice-cold YPD to a final concentration of 1x10⁷ cells/mL.
- Compound Plating:
 - Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (Latrunculin A), and negative control (DMSO) into a 384-well clear-bottom microplate.
- Assay Procedure:
 - Add 25 μL of the cell suspension to each well of the compound plate.
 - Incubate the plate at 30°C for 30 minutes with gentle agitation.
 - Prepare a 2X working solution of FM4-64 dye in YPD (final concentration 8 μM).
 - Add 25 μL of the FM4-64 working solution to each well.
 - Incubate the plate at 30°C for 1 hour.
 - Measure the fluorescence intensity using a plate reader (Excitation: 515 nm, Emission: 640 nm).

Secondary Assay: SLM6 Fluorescence Polarization

- Reagent Preparation:

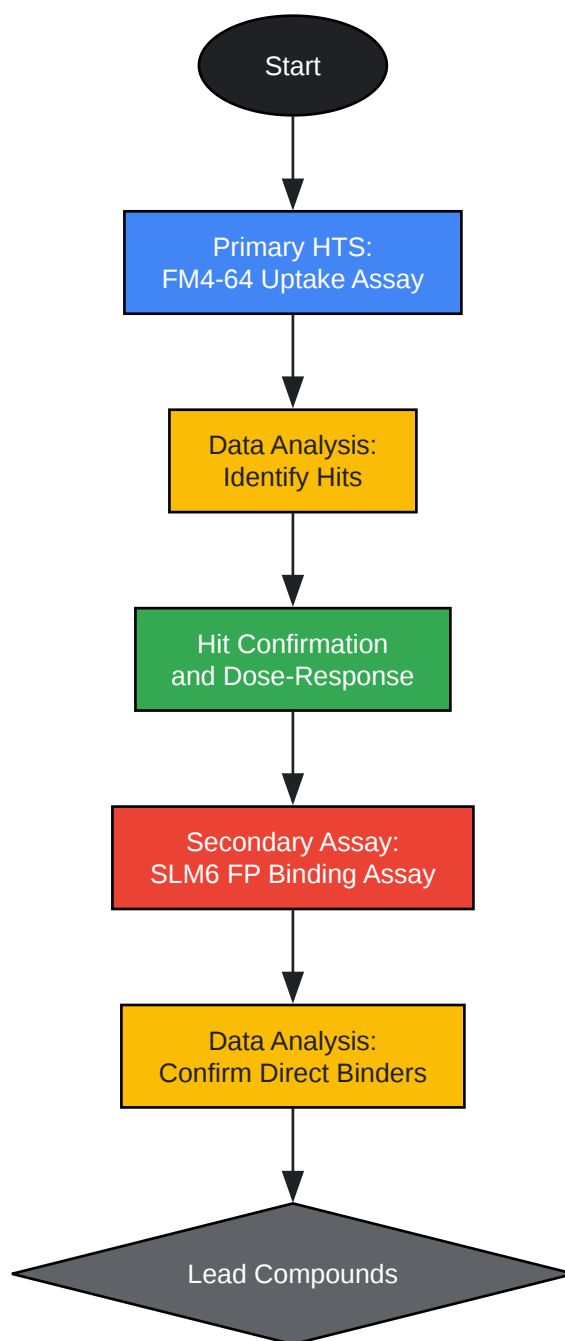
- Prepare an assay buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
- Dilute purified His-tagged **SLM6** protein to 20 nM in assay buffer.
- Dilute the fluorescein-labeled peptide probe to 2 nM in assay buffer.
- Compound Plating:
 - Dispense 100 nL of test compounds and controls into a 384-well black, low-volume microplate.
- Assay Procedure:
 - Add 10 μ L of the **SLM6** protein solution to each well.
 - Add 10 μ L of the fluorescent probe solution to each well.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure fluorescence polarization using a suitable plate reader.

Visualizations



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Caption: Hypothetical signaling pathway involving **SLM6** in endocytosis.



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Caption: High-throughput screening workflow for **SLM6** modulators.

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